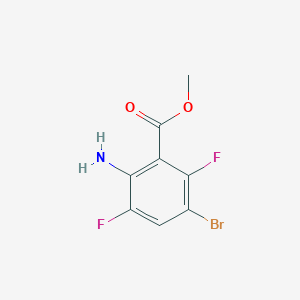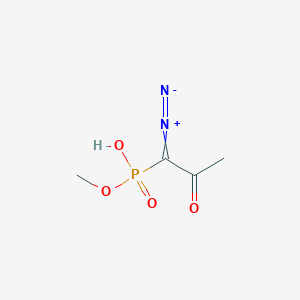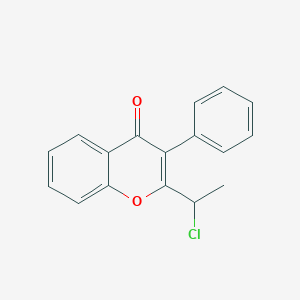
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline
Descripción general
Descripción
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline, also known as CFMA, is a small molecule that is used in a variety of scientific research applications. CFMA is a synthetic organic compound that has the molecular formula C7H11ClFN2O and a molecular weight of 192.6 g/mol. CFMA is a colorless, water-soluble compound that has a variety of properties and applications.
Aplicaciones Científicas De Investigación
Pharmaceuticals
“4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” may be used in the development of pharmaceutical compounds due to its structural similarity to other compounds used in medicine. For example, related compounds have been used in the synthesis of quinazoline derivatives, which are known for their therapeutic properties .
Material Science
In material science, this compound could be involved in the creation of new materials with specific properties, such as enhanced durability or conductivity. The presence of fluorine atoms could contribute to the material’s resistance to degradation or its reactivity .
Chemical Synthesis
The compound could serve as a building block in chemical synthesis, particularly in the formation of complex molecules. Its halogenated nature might make it a good candidate for substitution reactions, which are fundamental in organic synthesis .
Analytical Chemistry
In analytical chemistry, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be used as a standard or reagent due to its unique chemical structure. It might help in the identification or quantification of substances within a sample .
Agriculture
Considering its potential reactivity, this compound might find applications in the development of agrochemicals such as pesticides or herbicides. The presence of chlorine and fluorine could enhance the efficacy of these products .
Environmental Science
In environmental science, research could explore the compound’s breakdown products and their impact on ecosystems. Understanding its degradation could inform pollution control strategies .
Biotechnology
The compound might be used in biotechnological applications, possibly as a part of a biochemical pathway or as a marker for certain genetic modifications .
Nanotechnology
Lastly, “4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline” could be utilized in nanotechnology for the creation of nanostructures or as a component in nanodevices due to its potential reactivity and ability to form stable complexes .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity .
Mode of Action
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline interacts with its targets by binding to the active site, thereby inhibiting the activity of the target enzyme. This results in potent inhibition of DNA-PK autophosphorylation in cancer cell lines .
Biochemical Pathways
The inhibition of dna-pk can impact the dna repair pathway, particularly the non-homologous end joining (nhej) pathway, which is a major pathway for repairing double-strand breaks in dna .
Result of Action
The molecular and cellular effects of 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline’s action are likely related to its inhibition of DNA-PK. This could potentially lead to an accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation .
Propiedades
IUPAC Name |
4-chloro-5-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-5-10(9(13)6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLZPGQJSQNXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)










![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)